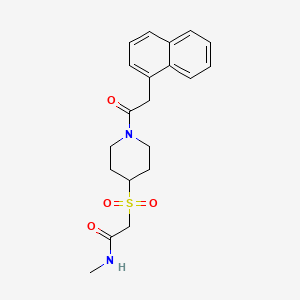
N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains an acetyl group and a sulfonyl group, which may influence its reactivity and interactions with biological systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene moiety might make the compound relatively non-polar and hydrophobic . The compound could potentially form hydrogen bonds via its sulfonyl and acetyl groups, which could influence its solubility and reactivity .Scientific Research Applications
Safety and Tolerability Assessments
One study investigated the safety and tolerability of a naphthalene sulfonate polymer microbicide in sexually active HIV-uninfected women and sexually abstinent HIV-infected women. This research aimed to determine the highest tolerated frequency and concentration combination of the compound, finding it to be well tolerated with no serious adverse events reported. The study's outcome supports the potential for further evaluation of similar compounds in efficacy trials (Mayer et al., 2003).
Biochemical and Pharmacological Effects
Another area of application is in understanding the biochemical and pharmacological effects of similar compounds. For instance, the anticoagulant properties of a related compound were studied in patients with chronic renal failure undergoing maintenance hemodialysis, demonstrating its utility in preventing platelet activation without significant adverse effects (Matsuo et al., 1986).
Environmental and Occupational Exposure
Research has also extended to evaluating the presence and effects of perfluorinated sulfonamides (PFASs) in indoor and outdoor environments, highlighting the occurrence and source strength of several PFASs in consumer products. This study underscores the importance of monitoring and managing environmental exposure to such compounds to minimize human health risks (Shoeib et al., 2005).
Toxicological Studies
Toxicological studies have also been conducted to understand the effects of naphthalene-containing compounds on human health. For example, research on naphthalene toxicity has explored its impact on methemoglobinemia and acute intravascular hemolysis, providing valuable insights into the clinical presentation and treatment options for naphthalene poisoning (Volney et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21-19(23)14-27(25,26)17-9-11-22(12-10-17)20(24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZDUSOTJAJVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
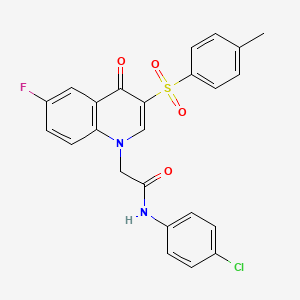


![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834038.png)
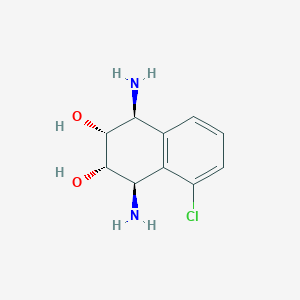
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)
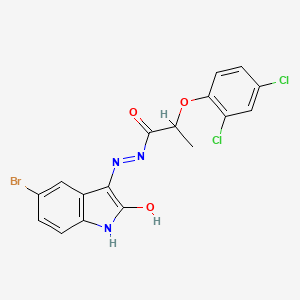
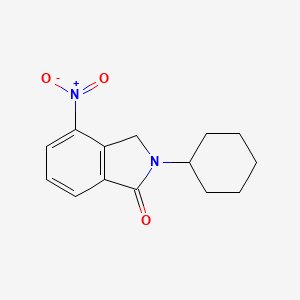

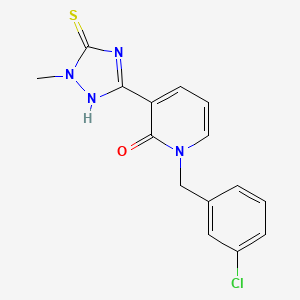
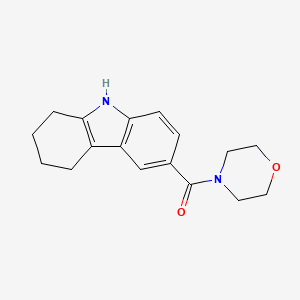
![1-tert-Butyl-4-[1-(4-chloro-benzyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2834056.png)

